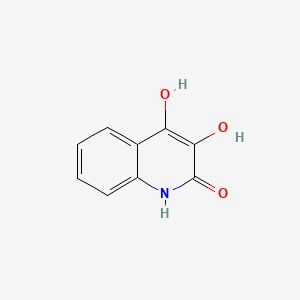

2,3,4-Quinolinetriol

Description

Structure

3D Structure

Properties

CAS No. |

2721-50-8 |

|---|---|

Molecular Formula |

C9H7NO3 |

Molecular Weight |

177.16 g/mol |

IUPAC Name |

3,4-dihydroxy-1H-quinolin-2-one |

InChI |

InChI=1S/C9H7NO3/c11-7-5-3-1-2-4-6(5)10-9(13)8(7)12/h1-4,12H,(H2,10,11,13) |

InChI Key |

MJORMRFQFZHIGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)N2)O)O |

solubility |

>26.6 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Synthetic Methodologies for 2,3,4 Quinolinetriol and Analogous Structures

Classical and Conventional Approaches to Quinoline (B57606) Synthesis

The foundational methods for quinoline synthesis, while robust for simple derivatives, require significant modification and careful selection of starting materials to be viable for producing polyhydroxylated systems. The primary difficulties lie in the often-aggressive reaction conditions involving strong acids, high temperatures, and potent oxidizing agents, which can lead to decomposition or unwanted side reactions with sensitive substrates like aminophenols.

Friedländer Condensation Adaptations for Polyhydroxylated Systems

The Friedländer synthesis, first reported in 1882, is a versatile reaction that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive CH2 group adjacent to a carbonyl group). researchgate.netorganic-chemistry.org The reaction can be catalyzed by acids, bases, or simply by heat. researchgate.net

The general mechanism proceeds via an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring. researchgate.net While straightforward, applying this to the synthesis of 2,3,4-quinolinetriol is not trivial. A hypothetical pathway would require a dihydroxylated 2-aminobenzaldehyde (B1207257), such as 2-amino-3,4-dihydroxybenzaldehyde, reacting with a precursor that can provide the C2 and C3 hydroxyl groups, such as a protected hydroxypyruvic acid ester. The synthesis of a potential starting material, 2,3,4-trihydroxybenzaldehyde, from pyrogallol (B1678534) has been patented, suggesting that appropriately functionalized aromatic precursors are accessible. google.com

A significant challenge is the stability of the polyhydroxylated aromatic amine under the reaction conditions. To circumvent this, protection of the phenolic hydroxyl groups would likely be necessary prior to the condensation. A modified Friedländer condensation has been successfully used to prepare 3-hydroxyquinoline-2-carboxylates, which are structurally related to the target compound. rsc.org This approach demonstrates the feasibility of introducing a hydroxyl group at the C3 position using specialized reagents. rsc.org Modern variations of the Friedländer reaction have employed a range of catalysts to achieve milder conditions, including ionic liquids, zirconium triflate, and various polymer-bound or nanocatalyst systems, which could be more compatible with sensitive polyhydroxy compounds. organic-chemistry.orgbeilstein-journals.orgrsc.orgsioc-journal.cn

Table 1: Catalysts in Friedländer Synthesis for Quinolines

| Catalyst | Conditions | Key Features/Yields | Reference |

|---|---|---|---|

| Sodium Hydroxide | Aqueous or alcoholic solution, reflux | The classical method. | rsc.org |

| p-Toluene Sulphonic Acid | Solvent-free, microwave irradiation or conventional heating | Efficient and rapid synthesis of poly-substituted quinolines. | researchgate.net |

| Zirconium triflate (Zr(OTf)₄) | Ethanol/water solvent, 60 °C | High efficiency (>88% yield), environmentally friendly. | beilstein-journals.org |

| Poly(AMPS-co-AA) | Solvent-free | Polymer-bound sulfonic acid, recyclable catalyst with excellent yields. | sioc-journal.cn |

| Water (as solvent/catalyst) | 70 °C, catalyst-free | Green chemistry approach, avoids toxic reagents. | ijpsr.com |

Conrad-Limpach and Gould-Jacobs Reactions

The Conrad-Limpach and Gould-Jacobs reactions are classical methods that provide direct access to 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). Current time information in Bangalore, IN.acs.orgacs.org

The Conrad-Limpach synthesis involves the condensation of an aniline (B41778) with a β-ketoester. Current time information in Bangalore, IN. At moderate temperatures, the reaction yields a β-aminoacrylate, which upon heating to high temperatures (around 250 °C), cyclizes to form a 4-hydroxyquinoline. Current time information in Bangalore, IN.acs.org The use of an inert, high-boiling solvent like mineral oil can significantly improve yields. acs.org

The Gould-Jacobs reaction starts with an aniline and a malonic acid derivative, typically diethyl ethoxymethylenemalonate. mdpi.comacs.org The initial condensation is followed by a heat-induced cyclization, hydrolysis of the ester group, and finally decarboxylation to yield the 4-hydroxyquinoline. acs.orgresearchgate.net

For the synthesis of this compound, these methods offer a more plausible, albeit challenging, pathway than the Skraup or standard Friedländer reactions. A hypothetical route could involve the reaction of a dihydroxyaniline with a specialized β-ketoester, such as diethyl 2-hydroxymalonate, which could introduce the hydroxyl groups at the C2 and C3 positions. The synthesis of 7-hydroxy-4-quinolone-2-carboxylate from m-aminophenol demonstrates that hydroxylated anilines can be used as substrates, with the activating effect of the hydroxyl group allowing for milder cyclization conditions. sioc-journal.cn However, the high temperatures typically required for the cyclization step in both reactions remain a significant hurdle that could necessitate the use of protecting groups for the phenolic hydroxyls. acs.org

Table 2: Examples of Hydroxylated Quinolone Synthesis via Conrad-Limpach/Gould-Jacobs Type Reactions

| Reaction | Starting Materials | Product | Key Conditions | Reference |

|---|---|---|---|---|

| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | 4-Hydroxyquinoline | Thermal cyclization at high temperatures. | researchgate.netbeilstein-journals.org |

| Conrad-Limpach | Aniline, β-Ketoester | 4-Hydroxyquinoline | Heating Schiff base to ~250 °C, often in mineral oil. | Current time information in Bangalore, IN.acs.org |

| Conrad-Limpach | Aniline, β-Ketoesters | 2-Alkyl-4(1H)-quinolones | Acid-catalyzed condensation followed by thermal cyclization. | doi.org |

| Gould-Jacobs Variant | m-Aminophenol, Dimethyl acetylenedicarboxylate | Methyl 7-hydroxy-4-quinolone-2-carboxylate | Room temperature reaction, low yield. | sioc-journal.cn |

Modern and Advanced Synthetic Strategies

Modern synthetic methods offer pathways that are often more efficient, milder, and more versatile than their classical counterparts. These strategies hold significant potential for the construction of complex molecules like this compound, either through direct assembly or through late-stage functionalization.

Multi-component Reactions (MCRs) for Direct Quinolinetriol Formation

Multi-component reactions (MCRs) are highly convergent processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials. ijpsr.com This approach is prized for its atom economy, efficiency, and ability to rapidly generate molecular complexity, making it a cornerstone of green chemistry and drug discovery. mdpi.comrsc.orgnih.gov

Several named MCRs are used to synthesize quinolines, such as the Doebner reaction, which combines an aniline, an aldehyde, and pyruvic acid. rsc.org The Povarov reaction, another three-component process, uses anilines, aldehydes, and activated alkenes to produce tetrahydroquinolines, which can then be oxidized to quinolines. beilstein-journals.orgmdpi.com While MCRs have been successfully employed to create polyhydroxylated heterocyclic systems, such as pyrido[2,3-d]pyrimidines from D-glucosamine, a specific MCR for the direct, one-pot synthesis of this compound has not been reported. mdpi.commdpi.com The development of such a reaction would require the careful design of three or more components that could assemble under mild conditions to form the desired tri-hydroxylated quinoline core. The potential of MCRs in this area remains a promising field for future research. rsc.org

Transition Metal-Catalyzed Coupling Reactions for Quinoline Scaffolds

Transition metal catalysis has revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions with high selectivity. nih.govmdpi.com For quinoline synthesis, these methods are typically used for the late-stage functionalization of a pre-formed quinoline ring rather than for the de novo construction of the polyhydroxylated core itself.

A particularly relevant strategy is transition metal-catalyzed C-H hydroxylation, which allows for the direct introduction of hydroxyl groups onto an aromatic ring, avoiding the need for pre-functionalized substrates. beilstein-journals.orgdoi.org Copper and palladium are common catalysts for this transformation. acs.orgbeilstein-journals.org For instance, a highly selective copper-catalyzed aerobic oxidation has been developed for the ortho-hydroxylation of arenes using a quinoline moiety as an internal directing group. acs.org This suggests a potential, albeit multi-step, synthetic route to this compound. One could first synthesize a simple quinoline via classical methods, and then perform a sequence of directed C-H hydroxylations to install the -OH groups at the desired positions. The use of directing groups is crucial for controlling the regioselectivity of these reactions. acs.orgresearchgate.net While powerful, challenges include achieving the correct regioselectivity for all three hydroxyl groups and the potential for over-oxidation.

Table 3: Examples of Transition Metal-Catalyzed Hydroxylation

| Catalyst System | Substrate Type | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Cu(OAc)₂ | Aromatic C-H bond (with quinoline directing group) | Aerobic C-H Hydroxylation | High selectivity for mono-hydroxylation; ligand-free. | acs.org |

| Palladium Nanoparticles (Pd/PANI) | Aryl Halides | Ullmann-type Hydroxylation | Converts aryl bromides and iodides to phenols in aqueous media. | beilstein-journals.org |

| CuI / 8-hydroxyquinoline-N-Oxide | Aryl Halides | Microwave-assisted Hydroxylation | Uses lithium salt of proline as ligand in water. | doi.org |

| Palladium Catalysts | Arenes (with N-containing directing groups) | C-H Hydroxylation | Effective for directed hydroxylation of arenes. | beilstein-journals.org |

Organocatalytic and Biocatalytic Approaches

Organocatalysis offers a metal-free alternative for the synthesis of quinoline derivatives, often utilizing small organic molecules to catalyze reactions. beilstein-journals.org This approach has been successfully applied to the synthesis of related quinazolinone structures. For instance, p-sulfonic acid calix encyclopedia.pubarene has been used as an organocatalyst for the efficient cyclocondensation of anthranilamide with aldehydes in water, a green solvent. nih.gov Similarly, thiamine (B1217682) hydrochloride (Vitamin B1) has been employed as a catalyst for the synthesis of 2,3-dihydroquinazolinones from 2-aminobenzamides and various aldehydes or ketones in water under reflux conditions. nih.gov Basic organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have also been utilized in the oxidative cyclization of 2-fluorobenzaldehydes and 2-aminopyridines. nih.gov These examples highlight the potential of organocatalysis to provide environmentally benign routes to quinoline-like scaffolds.

Biocatalysis leverages enzymes to perform chemical transformations with high selectivity and under mild conditions. While specific biocatalytic routes to this compound are not extensively documented, the principles of biocatalysis are well-established for the synthesis of related nitrogen-containing heterocycles and other complex molecules. mdpi.commdpi.com Enzymes such as transaminases, imine reductases, and monoamine oxidases are instrumental in the synthesis of chiral amines, which are key building blocks for many pharmaceuticals. mdpi.com For example, a soluble di-iron monooxygenase has demonstrated regioselective N-oxidation of various aromatic compounds, a reaction type that could be relevant for modifying the quinoline core. nih.gov The development of chemoenzymatic cascades, where enzymatic and chemical reactions are combined in one pot, further expands the synthetic possibilities. mdpi.com These approaches offer the potential for greener and more efficient manufacturing processes for complex molecules like this compound. mdpi.comworktribe.com

Regioselective and Stereoselective Synthesis of this compound Isomers

The concepts of regioselectivity and stereoselectivity are crucial in organic synthesis, as they dictate the specific arrangement of atoms in a molecule. masterorganicchemistry.comyoutube.com A regioselective reaction favors the formation of one constitutional isomer over another, while a stereoselective reaction favors the formation of one stereoisomer over others. masterorganicchemistry.comyoutube.com

In the context of this compound, achieving specific isomers requires precise control over the reaction conditions and choice of reagents. For instance, the regioselective functionalization of a quinoline precursor would be necessary to introduce the three hydroxyl groups at the 2, 3, and 4 positions specifically. While direct examples for this compound are not prevalent in the provided search results, the synthesis of parthenolide (B1678480) analogs through a regioselective and stereoselective ene reaction of acylnitroso intermediates demonstrates the application of these principles to complex natural products. nih.gov Similarly, a highly regioselective SN2' Mitsunobu reaction has been developed for the synthesis of α-alkylidene-β-hydrazino acid derivatives, showcasing the control that can be achieved in introducing functional groups at specific positions. beilstein-journals.org The stereoselective synthesis of furanosesquiterpenes further illustrates how a combination of enzymatic resolutions and regioselective chemical transformations can lead to specific stereoisomers. mdpi.com

The application of these principles to this compound synthesis would involve carefully designed multi-step sequences to control the introduction and orientation of the hydroxyl groups on the quinoline scaffold.

Green Chemistry Principles in Quinolinetriol Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. encyclopedia.pubacs.org The synthesis of quinoline derivatives, including this compound, is increasingly being approached through the lens of green chemistry to improve sustainability. nih.gov

Solvent-Free and Microwave-Assisted Syntheses

One of the key principles of green chemistry is the reduction or elimination of solvents. Solvent-free reactions , also known as neat reactions, are often facilitated by techniques like microwave irradiation. cem.com Microwave-assisted organic synthesis (MAOS) can significantly accelerate reaction rates, increase yields, and lead to cleaner reactions with easier work-up. oatext.comscielo.org.mx

Several examples highlight the application of these techniques to the synthesis of heterocyclic compounds. For instance, α,β-unsaturated compounds have been synthesized efficiently under solvent-free microwave conditions. oatext.com The synthesis of octahydroquinazolinone derivatives has been achieved using ammonium (B1175870) metavanadate as a catalyst under solvent-free microwave irradiation. ijarsct.co.in Similarly, 2-substituted-4,5-diarylimidazoles have been produced from benzoin (B196080) carboxylates under solvent-free, microwave-assisted conditions using a solid alumina (B75360) support. sioc-journal.cn The synthesis of dihydropyrimido[4,5-b]quinolinetrione derivatives has also been reported using a solid acid catalyst under ultrasonic irradiation, another energy-efficient method. researchgate.net

| Synthetic Method | Key Features | Compound Class |

| Microwave-Assisted | Solvent-free, rapid, efficient | α,β-unsaturated compounds oatext.com |

| Microwave-Assisted | Solvent-free, catalytic | Octahydroquinazolinones ijarsct.co.in |

| Microwave-Assisted | Solvent-free, solid support | 2-Substituted-4,5-diarylimidazoles sioc-journal.cn |

| Ultrasonic Irradiation | Solid acid catalyst | Dihydropyrimido[4,5-b]quinolinetriones researchgate.net |

Catalytic Systems for Sustainable Production

The development of efficient and recyclable catalytic systems is another cornerstone of green chemistry. ulisboa.pt Catalysts reduce the energy requirements of reactions and can often be used in small amounts and recycled, minimizing waste. acs.org

In the context of sustainable production, researchers are exploring various catalytic systems for the synthesis of valuable chemicals from renewable resources. higfly.eursc.org For example, metal-modified ZSM-5 zeolites have been used for the catalytic fast pyrolysis of 2-methylfuran (B129897) to produce aromatics. mdpi.com The synthesis of cyclopentanone (B42830) from biomass-derived furfuryl alcohol has been achieved using platinum-supported tungsten-zirconium mixed oxides as catalysts. higfly.eu These examples, while not directly related to this compound, demonstrate the broader trend of developing sustainable catalytic processes for producing valuable chemicals. The principles can be extended to the synthesis of quinoline derivatives by designing catalysts that promote the desired cyclization and functionalization reactions in an environmentally friendly manner.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. journalspress.comias.ac.inslideshare.net The process involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of "disconnections" that correspond to reliable chemical reactions. egrassbcollege.ac.inairitilibrary.com

A retrosynthetic analysis of this compound would begin by identifying key bonds that can be disconnected to simplify the structure. A logical disconnection would be the bonds forming the heterocyclic ring.

Disconnection Approach:

A primary disconnection strategy would involve breaking the bonds that form the pyridine (B92270) ring of the quinoline system. This could lead to precursors such as a substituted aniline and a three-carbon chain with appropriate functional groups that can cyclize to form the desired product.

Disconnection 1 (C-N and C-C bond): Breaking the N1-C2 and C4-C4a bonds could conceptually lead back to a 2-aminobenzaldehyde or a related derivative and a malonic acid derivative. The forward reaction would be a condensation followed by cyclization.

Functional Group Interconversion (FGI): The hydroxyl groups at positions 2, 3, and 4 could be considered as resulting from the oxidation of a less substituted quinoline or from the cyclization of precursors already containing these oxygen functionalities in a protected or masked form. For example, a keto-enol tautomerism is inherent to hydroxyquinolines, and this must be considered in the synthetic design.

The analysis would proceed by further simplifying the precursors until readily available starting materials are identified. airitilibrary.com Each step in the retrosynthetic direction must correspond to a known and reliable reaction in the forward synthesis. egrassbcollege.ac.in This systematic approach allows for the logical design of multiple synthetic routes, which can then be evaluated for their efficiency, feasibility, and adherence to green chemistry principles. journalspress.com

Chemical Reactivity and Transformations of 2,3,4 Quinolinetriol

Reactions at the Hydroxyl Groups

The hydroxyl groups at positions 2, 3, and 4 are the primary sites for a variety of chemical transformations. Their nucleophilicity allows for reactions such as alkylation and acylation, leading to the formation of corresponding ethers and esters. The phenolic nature of these groups also dictates their behavior in oxidation and reduction reactions.

The hydroxyl moieties of 2,3,4-quinolinetriol can readily participate in O-alkylation and O-acylation reactions to yield a range of derivatives.

O-Alkylation: In the presence of a base, the hydroxyl groups are deprotonated to form alkoxide or phenoxide ions, which are potent nucleophiles. Subsequent reaction with an alkylating agent, such as an alkyl halide, results in the formation of an ether. This process, known as the Williamson ether synthesis, can be controlled to produce mono-, di-, or tri-alkoxy derivatives depending on the stoichiometry of the reagents and the reaction conditions. wiley-vch.denih.gov The choice of base is crucial; strong bases like sodium hydride (NaH) will deprotonate all acidic protons, whereas milder bases like potassium carbonate (K2CO3) may allow for more selective alkylation. wiley-vch.de Silver oxide (Ag2O) can also be used as a mild base, often for exhaustive alkylation. savemyexams.com

O-Acylation: Similarly, O-acylation involves the reaction of the hydroxyl groups with an acylating agent, typically an acid chloride or an acid anhydride (B1165640), in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. chemguide.co.uk This reaction leads to the formation of ester derivatives. The reaction is generally rapid and efficient for phenolic hydroxyl groups.

Table 1: Representative O-Alkylation and O-Acylation Reactions of this compound

| Reaction Type | Reagent(s) | Product Type | General Structure of Product |

| O-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, NaH) | Alkoxyquinoline | |

| O-Acylation | Acyl chloride (RCOCl) or Acid Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Acyl-oxy-quinoline (Ester) |

Note: R represents an alkyl or aryl group. The degree of substitution (mono-, di-, or tri-) depends on the reaction conditions.

The synthesis of ethers and esters from this compound is a direct application of the O-alkylation and O-acylation reactions discussed previously. These transformations are significant for modifying the compound's properties and for use as protecting groups in multi-step syntheses.

Ether Formation: The formation of ethers from alcohols or phenols is a fundamental transformation in organic synthesis. savemyexams.comuchicago.edu For this compound, reaction with alkyl halides under basic conditions yields stable ether derivatives. fda.gov These ethers are generally resistant to a wide range of chemical conditions, making them excellent protecting groups for the hydroxyl moieties during subsequent reactions on other parts of the molecule. The synthesis of symmetrical ethers can also be achieved through the acid-catalyzed dehydration of alcohols, though this is less applicable to phenols. utripoli.edu.ly

Ester Formation: Esters are commonly synthesized by reacting alcohols or phenols with carboxylic acids or their derivatives. chemguide.co.ukutripoli.edu.ly The Fischer esterification, involving direct reaction with a carboxylic acid under acidic catalysis, is a classic method. mdpi.com Alternatively, the use of more reactive acylating agents like acyl chlorides or anhydrides provides a more efficient route to ester formation. chemguide.co.uk Unlike ethers, esters are susceptible to hydrolysis under both acidic and basic conditions, allowing for their removal when they are no longer needed as protecting groups.

Table 2: Examples of Potential Ether and Ester Derivatives of this compound

| Derivative Type | Example Reagent | Product Name |

| Ether | Methyl iodide (CH₃I) / K₂CO₃ | 2,3,4-Trimethoxyquinoline |

| Ester | Acetic anhydride ((CH₃CO)₂O) / Pyridine | 2,3,4-Triacetoxyquinoline |

| Ether | Benzyl bromide (BnBr) / NaH | 2,3,4-Tris(benzyloxy)quinoline |

| Ester | Benzoyl chloride (PhCOCl) / Pyridine | 2,3,4-Tribenzoyloxyquinoline |

The redox chemistry of this compound is dominated by the electron-rich phenolic system.

Oxidation: Phenolic compounds are susceptible to oxidation, which can lead to a variety of products including quinones or polymeric materials. tsijournals.comnih.gov The oxidation of polyhydroxyquinolines can result in the formation of quinone structures or lead to oxidative polymerization. tsijournals.com For instance, the oxidation of 8-hydroxyquinoline (B1678124) is known to produce poly(8-hydroxyquinoline), suggesting that this compound could undergo similar polymerization under oxidative conditions. tsijournals.com The specific outcome would depend on the oxidant used and the reaction conditions. Strong oxidizing agents could lead to the cleavage of the aromatic ring system.

Reduction: The hydroxyl groups themselves are generally not reducible. However, the quinoline (B57606) ring system can be reduced. Catalytic hydrogenation over catalysts like palladium, platinum, or nickel is a common method for reducing the heterocyclic ring of quinoline to yield 1,2,3,4-tetrahydroquinoline (B108954) derivatives. pharmaguideline.comwikipedia.org Given the presence of the hydroxyl groups, the specific conditions would need to be carefully chosen to avoid side reactions. The carbonyl groups present in the quinolinedione tautomers could potentially be reduced to secondary alcohols by hydride reagents like sodium borohydride (B1222165) (NaBH₄).

Table 3: Predicted Products of Redox Reactions of this compound

| Reaction Type | Reagent(s) | Potential Product(s) |

| Oxidation | Mild Oxidant (e.g., Fe(III) salts) | Quinone-type structures, Polymeric materials |

| Oxidation | Strong Oxidant (e.g., KMnO₄, heat) | Ring-cleavage products |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | 2,3,4-Trihydroxy-1,2,3,4-tetrahydroquinoline |

| Reduction | Hydride Reagent (e.g., NaBH₄) | Reduction of quinolinedione tautomer's carbonyls |

Electrophilic Substitution Reactions on the Quinoline Ring

The quinoline ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. researchgate.netuop.edu.pk However, in this compound, the three hydroxyl groups are powerful activating groups that direct incoming electrophiles to the ortho and para positions. Their collective influence makes the carbocyclic (benzene) ring highly electron-rich and thus susceptible to electrophilic attack.

The primary sites for substitution are positions C-5, C-6, C-7, and C-8. The C-4 hydroxyl group strongly activates the C-5 position. The combined effect of the three hydroxyl groups is expected to direct electrophiles predominantly to the C-5 and C-7 positions. Standard electrophilic substitution reactions are expected to proceed readily. savemyexams.comnumberanalytics.com

Table 4: Predicted Regioselectivity in Electrophilic Substitution of this compound

| Reaction | Reagent(s) | Electrophile | Predicted Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 5-Nitro-2,3,4-quinolinetriol |

| Halogenation | Br₂ / FeBr₃ | Br⁺ | 5-Bromo-2,3,4-quinolinetriol |

| Sulfonation | Fuming H₂SO₄ | SO₃ | This compound-5-sulfonic acid |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | R⁺ | 5-Alkyl-2,3,4-quinolinetriol |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ | 5-Acyl-2,3,4-quinolinetriol |

Nucleophilic Substitution Reactions

Nucleophilic substitution directly on the hydrogen-bearing carbons of the quinoline ring is generally unfavorable. researchgate.net Such reactions typically require the presence of a good leaving group, such as a halide, at an activated position (C-2 or C-4). researchgate.net In the case of this compound, direct nucleophilic substitution is not a primary reaction pathway.

However, nucleophilic substitution can be achieved by first modifying one of the hydroxyl groups into a better leaving group. For instance, conversion of the C-4 hydroxyl group to a tosylate (-OTs) or triflate (-OTf) group would activate this position for attack by a strong nucleophile (e.g., amines, alkoxides, cyanide). rammohancollege.ac.incognitoedu.org The reaction would proceed via an SₙAr mechanism or, under very strong basic conditions, potentially through a benzyne-like intermediate, although the latter is less likely for this system.

Table 5: Hypothetical Nucleophilic Substitution on a Derivatized this compound

| Substrate | Nucleophile (Nu⁻) | Reaction Type | Potential Product |

| 4-Tosyloxy-2,3-dihydroxyquinoline | R₂NH (Amine) | SₙAr | 4-(Dialkylamino)-2,3-dihydroxyquinoline |

| 4-Tosyloxy-2,3-dihydroxyquinoline | RO⁻ (Alkoxide) | SₙAr | 4-Alkoxy-2,3-dihydroxyquinoline |

| 4-Tosyloxy-2,3-dihydroxyquinoline | CN⁻ (Cyanide) | SₙAr | 4-Cyano-2,3-dihydroxyquinoline |

Cycloaddition and Rearrangement Reactions

The quinoline nucleus can participate in various pericyclic reactions, including cycloadditions and rearrangements, often leading to complex polycyclic structures.

Cycloaddition Reactions: While thermal Diels-Alder reactions where the quinoline ring acts as the diene are rare, photochemical cycloadditions are more common. msu.edu Irradiation of quinolines in the presence of alkenes can lead to [2+2], [4+2], or [4+4] cycloadditions, transforming the planar aromatic system into a three-dimensional structure. tsijournals.comresearchgate.net 1,3-Dipolar cycloadditions are also a viable pathway for constructing new heterocyclic rings fused to the quinoline scaffold. msu.edubeilstein-journals.org For instance, if an azide (B81097) functional group were introduced onto the molecule, it could undergo a Huisgen cycloaddition with an alkyne.

Rearrangement Reactions: Hydroxyquinolines and their derivatives can undergo several types of molecular rearrangements. tmv.ac.inbdu.ac.in A classic example is the Claisen rearrangement. If an allyl ether of this compound were synthesized (e.g., 4-allyloxy-2,3-dihydroxyquinoline), heating could induce a tsijournals.comtsijournals.com-sigmatropic rearrangement to furnish a C-allylated product. wiley-vch.de Another potential transformation is the quinol-enedione rearrangement, which enables the synthesis of 2-cyclohexene-1,4-diones from para-quinol substrates. researchgate.net Given the quinolinedione tautomeric form of this compound, rearrangements akin to the dienone-phenol rearrangement could also be envisaged under acidic conditions. researchgate.net

Table 6: Potential Cycloaddition and Rearrangement Reactions

| Reaction Type | Reactant(s) / Precursor | Conditions | Product Type |

| [4+2] Photocycloaddition | This compound + Alkene | hν (UV light) | Fused polycyclic system |

| 1,3-Dipolar Cycloaddition | Azido-quinolinetriol derivative + Alkyne | Heat or Cu(I) catalyst | Triazolyl-quinolinetriol |

| Claisen Rearrangement | 4-Allyloxy-2,3-dihydroxyquinoline | Heat | 3-Allyl-2,3,4-quinolinetriol (or other isomer) |

| Dienone-Phenol Type Rearrangement | This compound | Acid catalyst | Rearranged hydroquinone-like structure |

Complexation and Chelation Chemistry with Metal Ions

The structure of this compound, featuring multiple hydroxyl groups on a quinoline framework, suggests its potential as a chelating agent for various metal ions. The nitrogen atom in the quinoline ring and the oxygen atoms of the hydroxyl groups can act as donor atoms, forming coordination complexes with metal centers. The stability and structure of these potential complexes would be dictated by factors such as the nature of the metal ion, the pH of the solution, and the solvent system used.

Stoichiometry and Stability of Metal-Quinolinetriol Complexes

The stoichiometry of metal-quinolinetriol complexes, which describes the ratio of metal ions to ligands, would typically be determined using methods such as the mole-ratio method, the continuous variations (Job's) method, or potentiometric titrations. uctm.edulibretexts.org These techniques allow for the determination of the stoichiometry, such as 1:1, 1:2, or 2:1 (metal:ligand), by monitoring a physical property (like absorbance) as the relative concentrations of the metal and ligand are varied. libretexts.org

Interactive Data Table: Hypothetical Stability Constants of Metal-Quinolinetriol Complexes

Since no experimental data is available, the following table is a hypothetical representation of what a stability constant table might look like for this compound with various metal ions. The values are for illustrative purposes only and are not based on experimental results.

| Metal Ion | Stoichiometry (M:L) | Log K1 | Log K2 | Overall Stability Constant (β) |

| Cu(II) | 1:2 | 8.5 | 7.2 | 15.7 |

| Ni(II) | 1:2 | 7.1 | 6.0 | 13.1 |

| Zn(II) | 1:2 | 6.8 | 5.5 | 12.3 |

| Co(II) | 1:2 | 6.5 | 5.3 | 11.8 |

| Fe(III) | 1:3 | 10.2 | 8.9 | 24.6 |

Ligand Field Effects and Coordination Geometries

The interaction between the d-orbitals of a transition metal ion and the donor atoms of this compound would lead to the splitting of the d-orbitals, an effect described by Ligand Field Theory. libretexts.org The magnitude of this splitting (Δ) and the resulting coordination geometry (e.g., octahedral, tetrahedral, square planar) would depend on the metal ion, its oxidation state, and the specific donor atoms involved. wikipedia.org

The coordination geometry could be predicted based on the coordination number and the electronic configuration of the metal ion. wikipedia.org For instance, a six-coordinate complex would likely adopt an octahedral geometry. rsc.org The strength of the ligand field created by this compound would influence the electronic spectra (UV-Vis) and magnetic properties of the complexes. bath.ac.ukresearchgate.net Strong-field ligands typically lead to low-spin complexes, while weak-field ligands result in high-spin complexes. researchgate.net Spectroscopic techniques like UV-Vis spectroscopy would be essential to experimentally determine the ligand field splitting parameters (like Dq) and to characterize the electronic transitions within the complex. libretexts.org

Photoinduced Chemical Transformations

The photochemical behavior of this compound would be governed by its ability to absorb ultraviolet or visible light, leading to electronically excited states that can undergo various chemical reactions. slideshare.net The Grotthuss-Draper law states that light must be absorbed for a photochemical reaction to occur, and the Stark-Einstein law posits that one photon activates one molecule. nih.gov

Potential photoinduced transformations for a molecule like this compound could include photodegradation, photoisomerization, or photocycloaddition reactions. github.io The specific pathways would depend on the wavelength of the incident light, the solvent, and the presence of other reactive species like oxygen. For instance, irradiation with UV light could lead to the cleavage of bonds and the formation of radical species, initiating degradation pathways. The study of such transformations would involve techniques like UV-Vis spectroscopy to monitor the disappearance of the starting material and the appearance of photoproducts over time, as well as chromatographic and spectroscopic methods to identify the resulting compounds.

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of 2,3,4-Quinolinetriol and its tautomers in solution. It provides detailed information about the chemical environment of individual protons and carbon atoms.

One-dimensional (1D) NMR provides fundamental structural information. In the case of the stable tautomer, 4-hydroxy-2(1H)-quinolone, the ¹H-NMR spectrum reveals a characteristic singlet at approximately 5.77 ppm, corresponding to the proton at the C-3 position. researchgate.netarabjchem.org The protons of the benzene (B151609) ring typically appear as multiplets between 7.16 and 7.83 ppm. researchgate.netarabjchem.org Notably, the hydroxyl proton at C-4 can be highly deshielded, with signals appearing at very low fields (16-17 ppm) when an intramolecular hydrogen bond is formed with a neighboring carbonyl group, a feature observed in 3-carboxamide derivatives. mdpi.com

The ¹³C-NMR spectrum is equally informative. For the 4-hydroxy-2(1H)-quinolone tautomer, the carbons involved in the tautomerism, C-2 and C-4, are significantly downfield. researchgate.netarabjchem.org The presence of both keto and enol forms in solution can be confirmed by the appearance of signals corresponding to both ketonic (around 204 ppm) and enolic (around 155 ppm) carbons. mdpi.com

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| NH | ~11.18 | - | Broad singlet, exchangeable with D₂O. |

| 4-OH | ~12.90 | - | Broad singlet, exchangeable with D₂O. Can shift significantly with H-bonding. mdpi.com |

| H-3 | ~5.77 | ~98-109 | Singlet in ¹H NMR. |

| H-5, H-6, H-7, H-8 | 7.16 - 7.83 | 115 - 139 | Aromatic region, complex multiplets. |

| C-2 (C=O) | - | ~163.5 | Carbonyl carbon of the lactam. |

| C-4 (C-OH) | - | ~160-166 | Enolic carbon. |

| C-4a, C-8a (C-9, C-10) | - | ~115, ~139 | Bridgehead carbons. |

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning these signals, especially in substituted derivatives. arabjchem.org HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) C-H correlations, which is critical for piecing together the molecular framework and confirming the positions of substituents.

In the solid state, where molecular motion is restricted, solid-state NMR (ssNMR) is a powerful tool for characterizing different physical forms, such as polymorphs and amorphous solids. Different crystal packing arrangements in polymorphs lead to distinct chemical environments for the nuclei, resulting in different chemical shifts in the ssNMR spectrum. For instance, a study on a complex 4-hydroxy-1-methyl-3-octyloxy-7-sinapinoylamino-2(1H)-quinolinone derivative demonstrated that its polymorphic forms could be clearly distinguished using solid-state ¹³C-NMR. researchgate.net This technique is thus invaluable for studying the solid-state structure of this compound's tautomers, which is crucial for pharmaceutical and materials science applications. acs.orgasm.org

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of molecular weight and formula, and offering clues to its structure.

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of the parent ion with very high precision. This allows for the determination of the exact elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. For example, various 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (B11898529) derivatives have been characterized by HRMS to confirm their calculated molecular formulas. mdpi.com This technique is essential for verifying the identity of the specific tautomer present.

The fragmentation pattern in mass spectrometry provides a fingerprint of a molecule's structure. For quinoline (B57606) derivatives, common fragmentation pathways involve the loss of small, stable molecules. Studies on monohydroxyquinolines and their N-methylquinolone tautomers show a characteristic loss of carbon monoxide (CO), corresponding to a mass loss of 28 Da. cdnsciencepub.comcdnsciencepub.com The loss of hydrogen cyanide (HCN), a 27 Da fragment, is also a common pathway for quinoline systems. mcmaster.ca Analysis of dihydroxyquinolines reveals further characteristic fragments, including the loss of water (H₂O) and fragments at m/z 144, 116, and 89, which help to identify the oxygenation pattern. researchgate.net

| Precursor Ion | Neutral Loss | Mass Loss (Da) | Resulting Fragment | Notes |

|---|---|---|---|---|

| [M]⁺ | CO | 28 | [M-CO]⁺ | Characteristic for the quinolone (keto) tautomer. |

| [M]⁺ | HCN | 27 | [M-HCN]⁺ | Common fragmentation for the quinoline ring system. |

| [M]⁺ | H₂O | 18 | [M-H₂O]⁺ | Indicates the presence of a hydroxyl group. |

| [M-CO]⁺ | HCN | 27 | [M-CO-HCN]⁺ | Sequential loss pathway. |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides unambiguous proof of which tautomer is present in the crystal lattice. Several studies on derivatives of 4-hydroxy-2(1H)-quinolone have successfully used X-ray crystallography to confirm their structures. nih.govchemrxiv.org These analyses have consistently shown that the quinolone form, a keto-enol tautomer, is prevalent in the solid state. chemrxiv.org In one case, X-ray diffraction was used to confirm the structure of an enolic tautomer, highlighting the method's ability to resolve such structural questions definitively. rsc.org This technique is therefore indispensable for conclusively establishing the solid-state structure of any given isomer of the this compound system.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for unambiguously determining the atomic arrangement within a crystalline solid. youtube.comcardiff.ac.uk This non-destructive technique provides precise data on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation. youtube.com For this compound, SC-XRD would be crucial for:

Tautomer Identification: Confirming the dominant tautomeric form in the solid state, whether it is the triol or a keto-enol variant.

Molecular Geometry: Providing exact measurements of the quinoline ring system and its hydroxyl or keto substituents.

Supramolecular Assembly: Revealing how individual molecules interact through hydrogen bonding and other non-covalent interactions to form a crystal lattice. cardiff.ac.uk

A search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a published crystal structure for this compound or its immediate tautomers. researchgate.netcam.ac.uk While structures for many quinoline derivatives exist, this specific compound remains uncharacterized by SC-XRD in the public domain. researchgate.netmdpi.comnih.govnih.gov

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a powerful technique for characterizing the bulk crystalline properties of a material. researchgate.net By analyzing the diffraction pattern produced from a powdered sample, one can obtain a unique fingerprint corresponding to its crystal structure. govinfo.gov Key applications for this compound would include:

Phase Identification: Matching the experimental diffraction pattern to a database (like the Powder Diffraction File, PDF) to confirm the identity of the synthesized material. icdd.com

Purity Assessment: Detecting the presence of crystalline impurities or different polymorphic forms. researchgate.net

Lattice Parameter Refinement: Calculating the dimensions of the unit cell from the positions of the diffraction peaks.

No experimental or simulated powder diffraction patterns for this compound are currently available in open literature or databases.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to functional groups, bonding environments, and molecular symmetry, making them ideal for studying the nuanced structural features of this compound. surfacesciencewestern.com

Analysis of Intramolecular and Intermolecular Hydrogen Bonding

The presence of multiple hydroxyl and carbonyl groups in the various tautomers of this compound suggests a rich and complex network of hydrogen bonds.

FT-IR Spectroscopy: In FT-IR, O-H stretching vibrations involved in hydrogen bonding typically appear as broad absorption bands at lower frequencies (e.g., 3500–3200 cm⁻¹) compared to free O-H groups. scifiniti.comnih.gov The position and shape of the carbonyl (C=O) stretching bands (typically 1750-1650 cm⁻¹) are also highly sensitive to hydrogen bonding. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds and symmetric vibrations. beilstein-journals.org Changes in the vibrational frequencies upon hydrogen bond formation can be readily observed.

While IR data exists for derivatives such as 1-phenyl-3-hydroxyquinoline-2,4-dione researchgate.net, a detailed analysis of hydrogen bonding in the parent this compound is not possible without its specific spectra.

Identification of Tautomeric Forms

Vibrational spectroscopy is a key tool for identifying which tautomer or mixture of tautomers is present under given conditions. scifiniti.com The distinct vibrational signatures of the enol (O-H and C=C bonds) versus the keto (C=O and N-H bonds) forms allow for their differentiation.

The presence of a strong C=O stretching band in the IR or Raman spectrum would be a clear indicator of a keto-containing tautomer. scifiniti.com

Conversely, the dominance of broad O-H stretching bands and the absence of a typical ketone C=O band would suggest the triol form.

Quantum chemical calculations, such as Density Functional Theory (DFT), are often used alongside experimental spectra to assign vibrational modes to specific tautomers, as has been done for other heterocyclic systems. researchgate.netscifiniti.com

UV resonance Raman spectroscopy has proven particularly effective in identifying minor tautomeric species in other heterocyclic compounds, a technique that could be applied to this compound. cam.ac.uknih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to investigate the electronic structure of molecules by probing the transitions between electronic energy levels. rsc.orgmsu.edu

Characterization of Electronic Transitions and Energy Levels

The extended π-conjugated system of the quinoline ring is expected to give rise to characteristic electronic absorption and emission profiles.

UV-Vis Spectroscopy: This technique measures the absorption of light as a function of wavelength, corresponding to the promotion of electrons from lower to higher energy molecular orbitals (e.g., π → π* and n → π* transitions). edinst.com The positions (λmax) and intensities of the absorption bands are sensitive to the extent of conjugation, the presence of substituents, and the solvent environment. Studies on related quinoline and quinazolinedione systems show characteristic absorption patterns that are dependent on pH and substitution, but specific data for this compound is absent. nih.govnih.govresearchgate.net

Fluorescence Spectroscopy: Fluorescence is the emission of light as an excited electron returns to the ground state. libretexts.org An emission spectrum provides information about the energy difference between the lowest excited state and the ground state. edinst.com The Stokes shift (the difference between the absorption and emission maxima) and the quantum yield are key parameters that characterize the fluorescence behavior. The fluorescence properties of this compound remain uninvestigated.

Excited State Dynamics and Proton Transfer (ESIPT) Phenomena

The photophysical behavior of this compound is intrinsically linked to the arrangement of its hydroxyl groups on the quinoline framework, which sets the stage for complex excited-state dynamics, most notably Excited-State Intramolecular Proton Transfer (ESIPT). ESIPT is a photophysical process where a molecule, upon electronic excitation, undergoes an intramolecular proton transfer, leading to the formation of a transient tautomeric species. wikipedia.orgnih.gov This process is often associated with a large Stokes shift and dual fluorescence, making molecules that exhibit ESIPT valuable for applications such as fluorescent probes and sensors. wikipedia.org

The fundamental basis for ESIPT in this compound lies in its capacity for keto-enol tautomerism. masterorganicchemistry.comlibretexts.org In the ground state, the molecule predominantly exists in its enol form. However, upon photoexcitation, the acidity and basicity of different parts of the molecule can change significantly, facilitating the transfer of a proton from a hydroxyl group to the quinoline nitrogen or a neighboring oxygen atom. This creates an excited-state keto tautomer, which then radiatively relaxes to its ground state before rapidly reverting to the more stable enol form.

The presence of multiple hydroxyl groups at the 2, 3, and 4 positions allows for several potential proton transfer pathways. The specific dynamics are highly dependent on the solvent environment and the specific vibrational modes excited. For instance, studies on other hydroxyquinoline derivatives have shown that the formation of intramolecular hydrogen bonds is a critical prerequisite for efficient ESIPT. rsc.orgrsc.org In this compound, intramolecular hydrogen bonds can form between the hydroxyl groups at the 2, 3, and 4 positions, as well as between the hydroxyl group at position 4 and the quinoline nitrogen.

Theoretical investigations using time-dependent density functional theory (TD-DFT) on related hydroxyquinoline systems have been instrumental in elucidating the energetics of the ground and excited states and the potential energy surfaces for proton transfer. nih.govnih.gov These studies often reveal that the keto tautomer is energetically unfavorable in the ground state but becomes more stable than the enol form in the excited state, thus driving the ESIPT process. rsc.org For this compound, it is anticipated that similar computational studies would reveal a complex interplay of multiple excited-state tautomers.

The fluorescence properties of this compound would be a direct manifestation of these excited-state dynamics. One would expect to observe dual fluorescence under certain conditions, with a shorter wavelength emission corresponding to the locally excited enol form and a longer wavelength, significantly Stokes-shifted emission from the proton-transferred keto tautomer. wikipedia.org The relative intensities of these two emission bands would be sensitive to factors such as solvent polarity and viscosity. In polar protic solvents, intermolecular hydrogen bonding with the solvent can compete with the intramolecular proton transfer, potentially quenching the ESIPT-related emission.

While direct experimental data for this compound is not extensively available, the photophysical properties of numerous other quinoline derivatives provide a strong basis for predicting its behavior. For example, studies on 8-hydroxyquinoline (B1678124) and its derivatives have demonstrated their utility as fluorescent sensors, where the modulation of ESIPT by metal ion coordination leads to observable changes in their fluorescence spectra. scientific.netacs.orgrsc.org Similarly, the excited-state dynamics of various phenol-quinoline systems have been shown to be heavily influenced by the specific molecular geometry and the presence of intramolecular hydrogen bonds. rsc.org

The following table summarizes the expected photophysical properties of this compound based on the established behavior of related hydroxyquinoline compounds.

| Property | Expected Behavior for this compound | Rationale based on Analogous Compounds |

| Absorption | Multiple absorption bands in the UV-Vis region. | Typical for aromatic heterocyclic systems like quinoline. rsc.org |

| Emission | Potential for dual fluorescence, with a normal emission and a large Stokes-shifted emission. | Characteristic of the ESIPT phenomenon observed in many hydroxyquinolines. wikipedia.org |

| Quantum Yield | Variable, and highly dependent on the solvent environment. Likely to be higher in non-polar aprotic solvents that favor intramolecular hydrogen bonding. | Solvent effects are a hallmark of ESIPT, with polar solvents often quenching the emission from the keto tautomer. |

| Excited-State Lifetime | Biexponential decay kinetics are expected, corresponding to the lifetimes of the enol and keto tautomers. | A common feature for molecules exhibiting dual fluorescence from two distinct excited-state species. |

Further detailed research, including transient absorption spectroscopy and time-resolved fluorescence measurements, combined with high-level quantum chemical calculations, would be necessary to fully elucidate the intricate excited-state dynamics and ESIPT phenomena of this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules from first principles. pcbiochemres.comcam.ac.uk DFT methods are widely used because they offer a good balance between computational cost and accuracy for a wide range of molecular systems. cam.ac.uk These calculations would provide fundamental insights into the behavior of 2,3,4-quinolinetriol.

A crucial first step in computational analysis is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the global minimum on the potential energy surface. arxiv.orgcrystalsolutions.eurowansci.com For this compound, this would yield precise information on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, an analysis of the electronic structure provides information on how electrons are distributed within the molecule. savemyexams.comlibretexts.org This includes parameters like dipole moment and the partial charges on each atom (e.g., Mulliken charges), which are critical for understanding the molecule's polarity and intermolecular interactions.

Table 1: Hypothetical Optimized Geometry Parameters for this compound No published data is available for these parameters. This table illustrates the typical format for such data.

| Parameter | Value |

| Bond Lengths (Å) | |

| C2-C3 | Data not available |

| C3-C4 | Data not available |

| C4-N1 | Data not available |

| C2-O(H) | Data not available |

| **Bond Angles (°) ** | |

| C2-C3-C4 | Data not available |

| C3-C4-N1 | Data not available |

| Dipole Moment (Debye) | Data not available |

Computational methods can predict spectroscopic data, which is invaluable for identifying and characterizing compounds. rsc.org

NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations, often performed with DFT, can predict the ¹H and ¹³C NMR chemical shifts. cam.ac.ukconductscience.comsigmaaldrich.com These predicted values, when compared to experimental spectra, help confirm the molecular structure. units.itlibretexts.org The accuracy of these predictions depends on the chosen functional and basis set. cam.ac.uk

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. rsc.orgmdpi.com This analysis provides the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. chemrxiv.org

Table 2: Hypothetical Predicted Spectroscopic Data for this compound No published data is available for these parameters. This table is for illustrative purposes.

| Spectrum | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (δ, ppm) | Data not available |

| ¹³C NMR | Chemical Shift (δ, ppm) | Data not available |

| UV-Vis | λmax (nm) | Data not available |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. numberanalytics.comwikipedia.org The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. numberanalytics.com A smaller gap generally implies higher reactivity. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness, which further quantify the molecule's reactive tendencies.

Table 3: Hypothetical Frontier Molecular Orbital Properties for this compound No published data is available for these parameters. This table is for illustrative purposes.

| Parameter | Value (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping out the step-by-step pathways of chemical reactions. smu.edu This involves identifying reactants, products, intermediates, and the high-energy transition states that connect them. aps.org

A potential energy surface (PES) is a multidimensional map that relates the energy of a molecular system to its geometry. pythoninchemistry.orgpennylane.ai By mapping the PES for a reaction involving this compound, chemists can identify the minimum energy path from reactants to products. researchgate.net This path reveals the structures of any transient intermediates and the geometry of the transition state—the point of maximum energy along the reaction coordinate. pythoninchemistry.org

Once the stationary points (reactants, products, transition states) on the PES are located, their energies can be used to calculate important kinetic and thermodynamic parameters. umw.edu

Kinetic Parameters: The energy difference between the transition state and the reactants defines the activation energy (Ea) or activation enthalpy (ΔH‡). sumitomo-chem.co.jp This barrier determines the rate of the reaction; a higher barrier corresponds to a slower reaction. umw.edu

No specific reaction mechanisms involving this compound have been computationally studied and reported in the literature.

Intermolecular Interactions and Supramolecular Assemblies of this compound

The study of intermolecular interactions is fundamental to understanding the supramolecular chemistry of this compound. These non-covalent forces dictate how individual molecules recognize each other and aggregate to form larger, ordered structures. The presence of multiple hydroxyl groups and an aromatic quinoline (B57606) core in this compound suggests that hydrogen bonding and π-π stacking are the predominant forces governing its self-assembly.

While direct computational studies specifically targeting this compound are not extensively available in the current literature, a robust theoretical framework can be constructed by drawing parallels with structurally related hydroxyquinoline and other substituted heterocyclic systems. These analogous studies provide significant insights into the nature and strength of the interactions that are expected to be present in this compound assemblies.

Quantification of Hydrogen Bonding and π-π Stacking Interactions

Theoretical and computational methods are invaluable for quantifying the energetic contributions of non-covalent interactions, which are often challenging to measure experimentally. For a molecule like this compound, both hydrogen bonding and π-π stacking interactions are anticipated to be significant drivers of supramolecular organization.

Hydrogen Bonding:

In the context of this compound, density functional theory (DFT) calculations would be the method of choice to model these interactions. By analyzing parameters such as bond lengths, bond angles, and vibrational frequencies, the strength of these hydrogen bonds can be estimated. Natural Bond Orbital (NBO) analysis is another powerful tool that can quantify the stabilization energy associated with donor-acceptor interactions in a hydrogen bond. For example, studies on hydroxyl-functionalized imidazolium (B1220033) chlorides have used NBO analysis to reveal stabilization energies of approximately 133.8 kJ/mol for strong O-H···Cl hydrogen bonds, highlighting the significance of these interactions. mdpi.com It is expected that the intramolecular and intermolecular hydrogen bonds in this compound would exhibit a range of strengths, contributing to the formation of specific and stable supramolecular motifs.

Table 1: Expected Hydrogen Bond Parameters in this compound (Analogous Systems)

| Interaction Type | Donor-Acceptor Distance (Å) (Exemplar) | Angle (°) (Exemplar) | Expected Energy (kJ/mol) (Exemplar) |

| O-H···N | 2.857 rsc.org | 164.5 rsc.org | Strong |

| O-H···O | 2.70 - 3.00 (typical) | ~170 (typical) | Moderate to Strong |

| C-H···O | > 3.00 (typical) | > 120 (typical) | Weak |

Note: The data in this table are derived from computational and crystallographic studies on analogous hydroxy-substituted heterocyclic compounds and represent expected values for this compound.

π-π Stacking Interactions:

The aromatic quinoline core of this compound facilitates π-π stacking interactions, which are crucial for the vertical assembly of molecules. These interactions arise from a combination of electrostatic, dispersion, and short-range repulsive forces. rsc.org The geometry of stacking, whether face-to-face or slip-stacked, significantly influences the interaction energy. rsc.org

Computational investigations on various aromatic systems have shown that π-π stacking interactions can contribute significantly to the stability of molecular assemblies, with interaction energies typically ranging from 8 to 50 kJ/mol. nih.gov For instance, analysis of the adenine-tyrosine stacking interaction in a biological system revealed a contribution of approximately 2 kcal/mol (~8.4 kJ/mol). nih.gov In substituted aromatic systems, the nature and position of substituents can modulate the electrostatic potential of the aromatic ring, thereby influencing the strength and geometry of π-π stacking. nih.gov The hydroxyl groups in this compound, being electron-donating, would alter the electron density of the quinoline ring system, which in turn affects its stacking behavior.

Quantum chemical calculations, particularly using methods that properly account for dispersion forces like DFT-D or Møller–Plesset perturbation theory (MP2), are essential for accurately quantifying these interactions. mdpi.com Analysis of parameters such as interplanar distance and lateral displacement can provide insights into the preferred stacking arrangement.

Table 2: Calculated π-π Stacking Interaction Energies in Aromatic Systems

| System | Stacking Geometry | Interplanar Distance (Å) | Interaction Energy (kcal/mol) |

| Benzene (B151609) Dimer | Parallel-displaced | 3.4 - 3.6 | ~2.7 |

| Tyr-adenine | Stacked | ~3.4 | ~2.0 nih.gov |

| Xylanases (Phe-Phe) | Various | --- | Contributes to stability nih.gov |

Note: This table presents data from computational studies on representative aromatic systems to provide a reference for the expected magnitude of π-π stacking interactions in this compound.

Modeling of Self-Assembly Processes

The spontaneous organization of molecules into well-defined, non-covalently linked structures is known as self-assembly. acs.org For this compound, the interplay between hydrogen bonding and π-π stacking is expected to drive the formation of complex supramolecular architectures such as one-dimensional tapes, two-dimensional sheets, or three-dimensional networks.

Computational modeling provides a powerful means to simulate and predict these self-assembly pathways. Molecular Dynamics (MD) simulations, in particular, can offer a dynamic view of how individual molecules aggregate over time. By employing force fields that accurately describe the intermolecular potentials, MD simulations can predict the most stable and kinetically accessible supramolecular structures. nih.gov

For complex systems, coarse-grained (CG) models are often employed to extend the time and length scales of the simulations. nih.gov In a CG model, groups of atoms are represented as single interaction sites, which reduces the computational cost and allows for the simulation of larger systems for longer durations, capturing the emergence of macroscopic structures from molecular-level interactions. mdpi.com

The modeling of self-assembly in this compound would likely start with the exploration of dimer and small cluster configurations using high-level quantum mechanical methods to identify the most stable elementary building blocks. These optimized geometries and interaction energies would then inform the parameterization of a classical force field for large-scale MD simulations. These simulations could then predict the final, thermodynamically stable supramolecular structures, as well as identify any kinetically trapped, metastable states that might form along the assembly pathway. nih.gov Such a multi-scale modeling approach has been successfully applied to understand the self-assembly of various bio-inspired and functional materials. nih.gov

Mechanistic Investigations of Reactions Involving 2,3,4 Quinolinetriol

Detailed Mechanistic Pathways for Quinoline (B57606) Ring Formation

The formation of the quinoline ring system can be achieved through various named reactions, each with a distinct mechanistic pathway. While not forming 2,3,4-quinolinetriol directly, these syntheses provide the foundational chemistry for the quinoline core.

Combes Synthesis : This method involves the condensation of anilines with β-diketones. researchgate.net The mechanism begins with the protonation of a carbonyl oxygen on the β-diketone, followed by nucleophilic attack from the aniline (B41778). researchgate.net Subsequent intramolecular proton transfer and an E2 elimination release a water molecule, forming a Schiff base intermediate which then tautomerizes to an enamine. researchgate.net An acid-catalyzed annulation (ring closure), which is the rate-determining step, followed by dehydration, yields the substituted quinoline. researchgate.net

Friedländer Synthesis : This reaction condenses an aromatic carbonyl compound having an ortho-amino group with an aliphatic carbonyl compound. The mechanism proceeds through the formation of an enamine intermediate, which then undergoes intramolecular cyclization to create the quinoline ring. sci-hub.se

Pfitzinger Reaction : Isatin (B1672199) reacts with a carbonyl compound in a strong base to produce 2,3-disubstituted quinoline-4-carboxylic acids. The mechanism starts with the base-catalyzed opening of the isatin ring, followed by the condensation of the resulting amino group with the carbonyl compound to form a Schiff's base. iipseries.org A subsequent Claisen condensation and cyclization yield the final product. iipseries.org

Camps Cyclization : This method is used to synthesize 2-aryl- and 2-vinylquinolin-4-ones from N-(2-acylaryl)amides. The mechanism involves an intramolecular condensation where an enolate ion attacks a carbonyl group, and the resulting alcohol is eliminated to form the quinolin-2-one. ajol.info

A summary of key quinoline synthesis methods is presented below.

| Synthesis Name | Reactants | Key Intermediate(s) |

| Combes | Aniline, β-Diketone | Schiff base, Enamine |

| Friedländer | o-Aminoaromatic aldehyde/ketone, Carbonyl compound | Enamine |

| Pfitzinger | Isatin, Carbonyl compound | Schiff base |

| Camps | N-(2-acylaryl)amide | Enolate |

Elucidation of Specific Hydroxyl Group Reactivity Mechanisms

The reactivity of the three hydroxyl groups in this compound is dictated by their position on the quinoline ring and their chemical environment (i.e., whether they are phenolic or enolic). The C-4 hydroxyl group, being part of a vinylogous acid system, and the C-2 hydroxyl group, part of an amide/en-ol system, exhibit different reactivity compared to the phenolic C-3 hydroxyl group.

Generally, the hydroxyl group (–OH) is a poor leaving group in substitution reactions. libretexts.org Its reactivity is typically enhanced by prior conversion to a better leaving group, often through protonation in acidic conditions. libretexts.orgmsu.edu The covalent bonds within the hydroxyl group are polarized due to oxygen's high electronegativity, rendering the hydrogen atom acidic and the carbon atom electrophilic. msu.edu

In the context of polyhydroxylated compounds, the relative reactivity of different hydroxyl groups can be influenced by steric hindrance and electronic effects. semanticscholar.org For instance, studies on lignin, a complex polymer with various hydroxyl groups, show that phenolic hydroxyls are generally less reactive than aliphatic ones due to their acidic character and steric factors. semanticscholar.org In this compound, the tautomeric equilibrium with the trione (B1666649) form suggests that the protons of the hydroxyl groups are quite labile, and reactions may proceed through the corresponding keto forms. The synthesis of 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes, for example, proceeds via nitrosation of 2,4-quinolinediols, highlighting the reactivity at the C-3 position, which is activated by the adjacent carbonyl groups in the diketo tautomer. acs.org

Studies on Electron Transfer Processes and Radical Intermediates

Electron transfer (ET) is a fundamental step in many chemical and biological reactions, involving the movement of an electron from a donor to an acceptor species. webassign.net Such processes can lead to the formation of radical intermediates, which are highly reactive species with an unpaired electron. rsc.org

The formation of radical intermediates often occurs through the homolytic cleavage of bonds, which can be initiated by heat or light. mdpi.com In the context of quinoline chemistry, photochemical studies on the cycloaddition of quinolines with alkenes have shown that the reaction can proceed through a stepwise radical cycloaddition mechanism involving a triplet biradical intermediate. nih.gov

While specific studies on electron transfer and radical intermediates involving this compound are not prominent, the general principles can be applied. The hydroxylated quinoline ring is susceptible to oxidation, which can proceed via an electron transfer mechanism. The presence of multiple hydroxyl groups could facilitate the formation of semiquinone-type radical intermediates upon oxidation. In biological systems, electron transfer chains often utilize quinone/hydroquinone couples (like ubiquinone/ubiquinol) as mobile electron carriers, where single electron transfers generate semiquinone radical intermediates. wikipedia.orgnih.gov The this compound/trione system is structurally analogous to these biological redox couples, suggesting a potential for similar radical-mediated electron transfer pathways.

For instance, studies on the electrochemical oxidation of iodide have demonstrated the generation of radical intermediates which can be trapped and identified. scielo.org.mx Similar electrochemical studies on this compound could elucidate the formation and stability of its radical species.

Catalytic Cycle Analysis in Quinolinetriol-Mediated Reactions

A catalytic cycle describes the multi-step mechanism by which a catalyst participates in a chemical reaction, is consumed in one step, and regenerated in a later step. wikipedia.org While no catalytic cycles explicitly mediated by this compound have been detailed in the literature, it is possible to theorize its potential role based on the reactivity of its functional groups.

The hydroxyl groups of this compound, particularly in their deprotonated, nucleophilic alkoxide/phenoxide forms, could participate as catalysts in reactions like esterification or transesterification. The quinoline nitrogen can also act as a Lewis base.

More commonly, metal catalysts are used to synthesize quinoline derivatives. For instance, N-heterocyclic carbenes (NHCs) have been used to catalyze the synthesis of quinolin-4-ones. The proposed mechanism involves the nucleophilic attack of the carbene on an aldehyde, formation of a homoenolate intermediate, subsequent attack on a bromide, and intramolecular heterocyclization to form the quinolone ring. nih.gov In cooperative catalysis, two different catalysts activate two substrates simultaneously. For example, a combination of a rhodium catalyst and a chiral phosphoric acid can catalyze the cycloannulation of ortho-quinone methides and carbonyl ylides, operating through two distinct catalytic cycles. nih.gov

A hypothetical catalytic cycle involving this compound could involve its tautomer, the trione, acting as a ligand to coordinate with a metal center. The catalyst-substrate complex would then react with other substrates, and subsequent product release would regenerate the initial quinolinetriol-metal complex. The efficiency of such a cycle would depend on the stability of the intermediates and the rate of the turnover-limiting step. unife.it

Advanced Applications in Chemical Science and Technology

Environmental Chemistry Applications

Adsorbents for Industrial Waste Treatment

There is no available scientific literature or research data to suggest that 2,3,4-Quinolinetriol has been investigated or utilized as an adsorbent for the treatment of industrial waste. Studies on the adsorption capacities, target pollutants, or operational parameters for this specific compound are not present in reviewed scientific databases.

Components in Advanced Oxidation Processes for Pollutant Degradation

No research articles, patents, or technical reports were identified that describe the role or efficacy of this compound as a component in advanced oxidation processes (AOPs) for the degradation of environmental pollutants. Consequently, there is no data on its catalytic activity, reaction kinetics, or the types of pollutants it might help degrade through such processes.

Future Perspectives and Emerging Research Directions

Development of Next-Generation Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives is a mature field, with classic named reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses forming its foundation. nih.govnih.govmdpi.com However, these traditional methods often suffer from drawbacks such as harsh reaction conditions, the use of toxic reagents, and low efficiency. nih.govmdpi.com The future synthesis of 2,3,4-Quinolinetriol will likely pivot towards next-generation methodologies that are greener, more efficient, and more versatile.

Emerging strategies that could be applied to the synthesis of this compound include:

Multicomponent Reactions (MCRs) : MCRs are highly efficient processes that combine three or more starting materials in a single step to form a complex product, enhancing atom economy and reducing waste. rsc.org The Povarov, Gewald, and Ugi reactions are examples of MCRs successfully used for other quinoline scaffolds and hold promise for streamlined access to this compound and its derivatives. rsc.org

Catalytic Innovations : The focus is shifting from stoichiometric reagents to catalytic systems. wa.gov This includes the use of nanocatalysts, which offer high efficiency and recyclability, and non-metal organocatalysts, which are low-cost, less toxic, and insensitive to air and moisture. rsc.orgacs.org Iron- and copper-catalyzed reactions are also gaining traction as more sustainable alternatives to precious metal catalysts. rsc.org

Advanced Energy Inputs : Techniques like microwave irradiation and ultrasound-promoted synthesis can significantly reduce reaction times and improve yields compared to conventional heating. nih.govrsc.orgresearchgate.net

Flow Chemistry : Continuous flow reactors offer precise control over reaction parameters, improved safety, and easier scalability, making them an attractive platform for the future production of fine chemicals like this compound.

| Synthetic Strategy | Key Advantages | Potential Application for this compound |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, single-step complexity generation. rsc.org | Efficient, one-pot synthesis from simple precursors. |

| Nanocatalysis | High efficiency, recyclability, mild reaction conditions. nih.govacs.org | Greener synthesis with reduced catalyst loading and waste. |

| Organocatalysis | Low toxicity, low cost, insensitivity to moisture/oxygen. rsc.org | Metal-free synthetic routes, avoiding heavy metal contamination. |

| Microwave/Ultrasound | Rapid reaction times, increased yields, energy efficiency. nih.govresearchgate.net | Accelerated synthesis under controlled conditions. |

| Flow Chemistry | Enhanced safety, scalability, precise process control. unimi.it | Safer and more efficient large-scale production. |

Exploration of Novel Reactivity and Chemical Space

Understanding the full reactive potential of this compound is crucial for unlocking new applications. Future research will focus on exploring its "chemical space"—the vast array of potential derivatives and analogues that can be generated from the core structure. This exploration is increasingly driven by computational tools that can predict the properties of novel molecules before they are synthesized. arxiv.org